
3,3-Bis(benzylamino)-2-nitroprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(benzylamino)-2-nitroprop-2-enenitrile is an organic compound with a complex structure that includes benzylamino groups, a nitro group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(benzylamino)-2-nitroprop-2-enenitrile typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a suitable precursor, such as a nitroalkene, under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Bis(benzylamino)-2-nitroprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzylamino derivatives.
Applications De Recherche Scientifique
3,3-Bis(benzylamino)-2-nitroprop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Bis(benzylamino)-2-nitroprop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzylamino groups can form hydrogen bonds or interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Bis(benzylamino)-2-nitroprop-2-enenitrile: Unique due to the presence of both nitro and nitrile groups.
3,3-Bis(benzylamino)-2-nitroprop-2-ene: Lacks the nitrile group, which may affect its reactivity and applications.
This compound derivatives: Variations in the substituents can lead to different chemical and biological properties.
Uniqueness
The combination of benzylamino, nitro, and nitrile groups in this compound makes it a versatile compound with unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from similar compounds.
Propriétés
Numéro CAS |
64304-95-6 |
|---|---|
Formule moléculaire |
C17H16N4O2 |
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
3,3-bis(benzylamino)-2-nitroprop-2-enenitrile |
InChI |
InChI=1S/C17H16N4O2/c18-11-16(21(22)23)17(19-12-14-7-3-1-4-8-14)20-13-15-9-5-2-6-10-15/h1-10,19-20H,12-13H2 |
Clé InChI |
DMDNBSLGVVZJHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=C(C#N)[N+](=O)[O-])NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



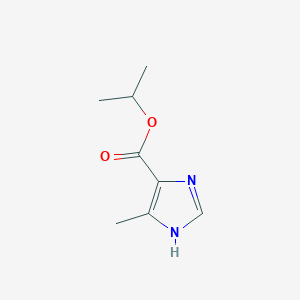

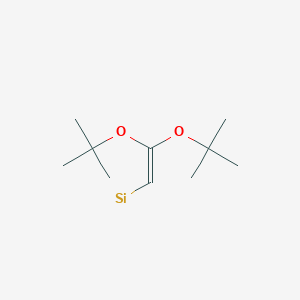
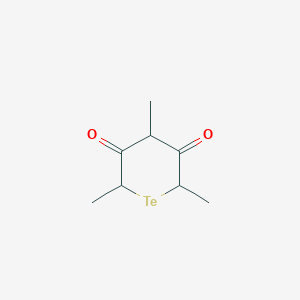
![8-(3-Hydroxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14491181.png)
![3,3',4,4'-Tetrahydro[6,6'-bi-2lambda~6~,1-benzothiazine]-2,2,2',2'(1H,1'H)-tetrone](/img/structure/B14491182.png)
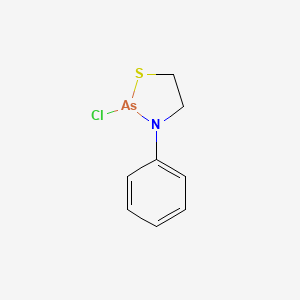
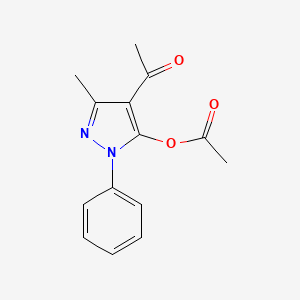
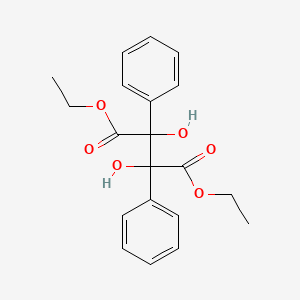
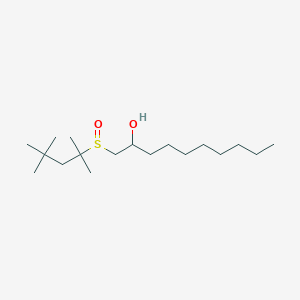
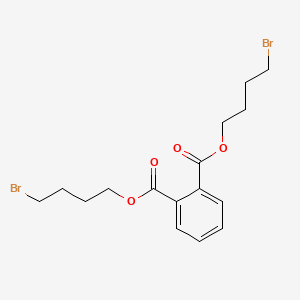
![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide](/img/structure/B14491203.png)
![3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14491209.png)
